molecular formula C19H22N2O4 B2915814 4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid CAS No. 1098633-38-5

4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Cat. No.: B2915814
CAS No.: 1098633-38-5
M. Wt: 342.395
InChI Key: DPSGECGUAKDNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic small molecule of interest in medicinal chemistry and life sciences research. This compound features a multifaceted molecular structure, incorporating anilino and oxobutanoic acid motifs similar to other compounds studied for their potential biological activities . The presence of the phenethylamino side chain suggests potential for targeted receptor interaction, making it a candidate for the development of novel pharmacophores. Research Applications and Potential: While specific biological data for this compound is not yet available in the scientific literature, its structure provides clear directions for research. The molecule's design, which combines a substituted phenol with a flexible amino acid backbone, is reminiscent of scaffolds explored in the development of enzyme inhibitors and receptor ligands . Researchers may investigate its potential as a building block in combinatorial chemistry or as a core structure for generating compound libraries aimed at probing various biological targets. Its physicochemical properties suggest potential applicability in structure-activity relationship (SAR) studies, particularly in programs focused on anti-microbial or anti-cancer agents, given the documented interest in coumarin and related structures for these purposes . Usage Note: This product is intended for research purposes by qualified laboratory professionals. It is not for human or veterinary diagnostic or therapeutic use. The product identity has been confirmed by analytical techniques, but researchers should perform their own characterization to ensure it is suitable for their specific application.

Properties

IUPAC Name

4-(2-hydroxy-5-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-7-8-17(22)15(11-13)21-18(23)12-16(19(24)25)20-10-9-14-5-3-2-4-6-14/h2-8,11,16,20,22H,9-10,12H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSGECGUAKDNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a compound of interest due to its potential therapeutic applications, particularly in the treatment of immunologic diseases and various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Research indicates that this compound acts as a DP2 receptor antagonist , which is significant in the context of treating asthma and allergic inflammation. By blocking the DP2 receptor, the compound may inhibit the inflammatory pathways associated with these conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Anti-inflammatory Effects : The compound demonstrated potent anti-inflammatory properties, which were attributed to its ability to inhibit specific signaling pathways involved in inflammation.
  • Cytotoxicity : Studies have shown that while the compound exhibits significant biological activity, it maintains relatively low cytotoxicity, making it a candidate for further drug development .

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Patent US9556139DP2 Receptor AntagonismEffective in reducing symptoms of asthma and allergic responses
Science.govAnti-inflammatory ActivityLow cytotoxicity with significant anti-inflammatory effects in animal models
ResearchGateCytotoxicity AssessmentLow cytotoxicity compared to standard anti-inflammatory drugs

Detailed Research Findings

  • Immunologic Diseases : In a study focused on immunologic diseases, the compound was shown to significantly reduce inflammation markers in mouse models. The effective dosage ranged from 10 to 50 mg/kg, indicating a promising therapeutic window for clinical applications .
  • Cancer Research : The compound was tested for its anti-cancer properties against various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at concentrations ranging from 5 to 20 µM. Mechanistically, it induced apoptosis and inhibited cell cycle progression at the G2/M phase .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Further studies are needed to fully elucidate its metabolic pathways and potential interactions with other drugs .

Comparison with Similar Compounds

Functional Group Analysis

The compound shares a butanoic acid core with bendamustine-related compounds (). However, its substituents differ significantly:

Compound Position 4 Substituent Position 2 Substituent Molecular Weight
Target Compound 2-Hydroxy-5-methylphenylamino Phenethylamino Not provided
USP Bendamustine Hydrochloride RS Bis(2-hydroxyethyl)amino-benzimidazolyl - 321.38 g/mol
USP Bendamustine Related Compound C (2-Chloroethyl)amino-benzimidazolyl - 295.77 g/mol
4-Oxo-2-(2-oxoethyl)butanoic Acid Oxoethyl - Not provided

Key Observations :

  • The phenethylamino group in the target compound introduces a larger aromatic substituent compared to bendamustine derivatives, which may enhance lipophilicity and membrane permeability.

Physicochemical and Stability Profiles

Parameter Target Compound Bendamustine Hydrochloride RS Bendamustine Related Compound C
Water Content N/A NMT 1.0% N/A
Bacterial Endotoxins N/A <0.5 USP EU/mg N/A
Microbial Limits N/A ≤10³ CFU/g (aerobic) N/A

Notes:

  • Bendamustine Hydrochloride RS undergoes rigorous testing for impurities and stability, suggesting that similar protocols (e.g., USP 〈85〉 for endotoxins) could apply to the target compound .
  • The absence of halogen atoms (e.g., chlorine in Related Compound C) in the target compound may reduce electrophilic reactivity and toxicity risks .

Pharmacological Implications

In contrast, bendamustine derivatives with benzimidazolyl groups are alkylating agents used in oncology .

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